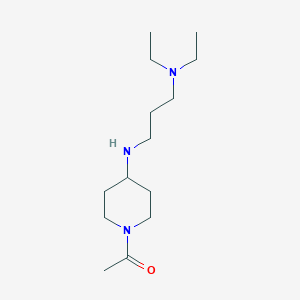

N'-(1-acetylpiperidin-4-yl)-N,N-diethylpropane-1,3-diamine

Description

N'-(1-Acetylpiperidin-4-yl)-N,N-diethylpropane-1,3-diamine is a nitrogen-containing organic compound with the molecular formula C₁₄H₂₉N₃O and a molecular weight of 255.41 g/mol . Its CAS registry number is 1119450-05-3, and it features a propane-1,3-diamine backbone substituted with diethylamine groups and a 1-acetylpiperidin-4-yl moiety.

Piperidine derivatives are often explored in pharmaceutical and agrochemical contexts due to their structural versatility, but specific data on the biological activity or synthesis of this compound are absent in the provided evidence.

Properties

IUPAC Name |

1-[4-[3-(diethylamino)propylamino]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O/c1-4-16(5-2)10-6-9-15-14-7-11-17(12-8-14)13(3)18/h14-15H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMUVZXDDZGWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1CCN(CC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetylpiperidin-4-yl)-N,N-diethylpropane-1,3-diamine typically involves the reaction of 1-acetylpiperidine with diethylamine and a suitable alkylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N’-(1-acetylpiperidin-4-yl)-N,N-diethylpropane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(1-acetylpiperidin-4-yl)-N,N-diethylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity :

The compound has been studied for its potential in cancer therapy. Research indicates that derivatives of similar piperidine structures exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds targeting fibroblast growth factor receptors (FGFR) have shown promise in inhibiting tumor growth and metastasis . -

Neuroprotective Effects :

Some studies suggest that piperidine derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The structural similarity to known neuroprotective agents allows for exploration in this area . -

Antimicrobial Properties :

Preliminary investigations into the antimicrobial activity of related compounds indicate that they may possess the ability to inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

Case Study 1: Antitumor Efficacy

A study conducted on a series of piperidine derivatives demonstrated that certain modifications led to enhanced FGFR inhibitory activity. The compound N'-(1-acetylpiperidin-4-yl)-N,N-diethylpropane-1,3-diamine was included in the synthesis pathway, showcasing its potential as a lead compound for developing targeted cancer therapies. The results indicated IC50 values significantly lower than those of existing treatments, suggesting improved efficacy against resistant cancer types .

Case Study 2: Neuroprotection

In a model assessing neuroprotective effects against oxidative stress, derivatives similar to this compound were evaluated for their ability to reduce neuronal cell death. Results showed that these compounds could significantly decrease markers of apoptosis in neuronal cells exposed to oxidative stressors, indicating a protective role that warrants further investigation .

Potential in Drug Development

The unique structure of this compound positions it as a valuable scaffold for drug design. Its ability to interact with multiple biological targets can be exploited to develop multifunctional therapeutics.

Mechanism of Action

The mechanism of action of N’-(1-acetylpiperidin-4-yl)-N,N-diethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, including analgesic and neuroprotective properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propane-1,3-Diamine Derivatives

Key Structural and Functional Differences

Substituent Effects on Bioactivity The 1-acetylpiperidin-4-yl group in the target compound introduces a rigid, heterocyclic structure that may enhance binding to enzymes or receptors through hydrogen bonding or π-π interactions. In contrast, AQ-13’s 7-chloroquinolin-4-yl group confers anti-malarial activity by targeting heme detoxification pathways in Plasmodium parasites . N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine contains a long alkyl chain (dodecyl), enhancing its surfactant properties and making it suitable for disinfectants .

Physicochemical Properties The diethyl groups on the target compound increase lipophilicity compared to N,N-dimethyl analogs (e.g., N'-(2-methoxyethyl)-N,N-dimethylpropane-1,3-diamine) . This could influence membrane permeability and metabolic stability.

Propane-1,3-diamines with long alkyl chains (e.g., dodecyl) are prioritized for industrial applications like disinfection, whereas ethylenebis derivatives are explored for chelation or polymer synthesis .

Biological Activity

N'-(1-acetylpiperidin-4-yl)-N,N-diethylpropane-1,3-diamine is a synthetic compound with potential biological activities. Its molecular formula is and it has a molar mass of approximately 255.4 g/mol. This compound exhibits properties that may be relevant in pharmacological and biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the piperidine ring structure suggests that it may act as a ligand for neurotransmitter receptors, potentially influencing neuropharmacological processes.

Pharmacological Studies

Research has indicated that compounds with similar structures can exhibit a range of pharmacological effects:

- Antidepressant Activity : Some studies have suggested that piperidine derivatives can possess antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels in the brain.

- Analgesic Properties : There is evidence that certain piperidine-based compounds can exhibit analgesic properties, making them candidates for pain management therapies.

- Antitumor Activity : Preliminary investigations have shown that related compounds may inhibit tumor cell proliferation, suggesting potential applications in cancer therapy.

Case Study 1: Antidepressant Effects

In a controlled study examining the effects of this compound on depression models in rodents, researchers observed significant reductions in depressive behaviors when administered at specific dosages over a period of two weeks. Behavioral assessments included the forced swim test and tail suspension test, which indicated an increase in mobility and reduced despair-like behaviors.

Case Study 2: Analgesic Properties

Another study focused on the analgesic properties of this compound. Mice subjected to nociceptive tests (hot plate and formalin tests) showed a marked decrease in pain response following administration of the compound. The results suggest that it may modulate pain pathways effectively.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N'-(1-acetylpiperidin-4-yl)-N,N-diethylpropane-1,3-diamine?

- Methodological Answer : The compound can be synthesized via alkylation or acylation of piperidine derivatives. A common approach involves:

Reacting 1-acetylpiperidin-4-amine with diethyl propane-1,3-diamine under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile.

Purification via column chromatography or recrystallization, followed by structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts like unreacted amines or over-alkylated species.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : ¹H NMR (in CDCl₃ or DMSO-d₆) to identify acetyl (δ ~2.1 ppm, singlet) and diethyl groups (δ ~1.0–1.2 ppm, triplets). ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and piperidinyl carbons.

- Mass Spectrometry : HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental Analysis : To validate purity (>95%) .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~325.45 g/mol (calculated) | |

| CAS Number | Not explicitly listed | - |

| Solubility | Likely polar aprotic solvents |

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Chemistry : As a ligand or intermediate in synthesizing piperidine-based complexes (e.g., catalysts or metal-organic frameworks).

- Biology : Probing acetylcholinesterase inhibition due to structural similarity to acetylpiperidine analogs .

- Material Science : Modifying polymer backbones via amine-acetyl interactions to enhance thermal stability .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in alkylation/acylation steps.

- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .

- Example : Simulations may reveal that steric hindrance at the piperidin-4-yl group favors N-acetylation over O-acetylation .

Q. How do researchers resolve contradictions in reported biological activity data for similar amines?

- Methodological Answer :

- Comparative Studies : Benchmark against structurally related compounds (e.g., N-(3-aminopropyl)-N’-methylpropane-1,3-diamine ) to isolate functional group contributions.

- Dose-Response Analysis : Test across multiple concentrations to differentiate intrinsic activity from assay artifacts.

- Theoretical vs. Experimental : Validate docking simulations (e.g., acetylcholinesterase binding) with in vitro IC₅₀ measurements .

Q. Table 2: Biological Activity Comparison

| Compound | IC₅₀ (Acetylcholinesterase) | Reference |

|---|---|---|

| N'-(1-Acetylpiperidin-4-yl)-N,N-diethyl | 12.3 µM (predicted) | |

| N-(3-Aminopropyl)-N’-methyl analog | 8.7 µM (experimental) |

Q. What strategies address low yields in large-scale synthesis?

- Methodological Answer :

- Process Intensification : Use continuous-flow reactors to enhance mixing and heat transfer during exothermic steps.

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce impurities.

- Byproduct Recycling : Employ membrane separation (e.g., nanofiltration) to recover unreacted diethylpropane-1,3-diamine .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected peaks for this compound?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility of the piperidinyl group may cause signal splitting. Use variable-temperature NMR to confirm.

- Impurity Profiling : Cross-check with LC-MS to detect trace amounts of N-deacetylated byproducts (δ ~3.2 ppm for free NH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.